(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol is an organic compound with the molecular formula C7H8BrNO2 It is a member of the oxazole family, characterized by a five-membered ring containing oxygen and nitrogen atoms
Scientific Research Applications
(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol are currently unknown . This compound is a versatile chemical used in scientific research
Mode of Action
Result of Action
As a research compound, its effects can vary widely depending on the experimental context.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-cyclopropylisoxazole with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding cyclopropyl-1,2-oxazol-4-yl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of (3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)aldehyde or (3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carboxylic acid.
Reduction: Formation of (3-cyclopropyl-1,2-oxazol-4-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-cyclopropylisoxazol-4-yl)methanol
- (3-Chloro-5-cyclopropyl-1,2-oxazol-4-yl)methanol
- (3-Bromo-5-methyl-1,2-oxazol-4-yl)methanol
Uniqueness
(3-Bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h4,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKSOKNAPOEGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.